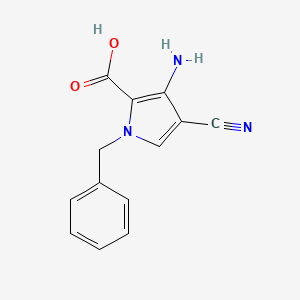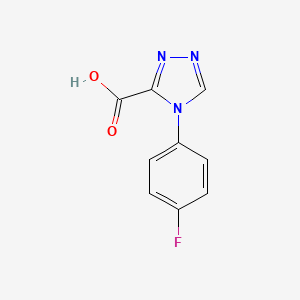
N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine is a chemical compound with the molecular formula C11H18N4. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is often used in research settings due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine typically involves the reaction of 4-piperidone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with methyl iodide to yield the desired pyridazin-3-amine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridazin-3-amine derivatives.
Scientific Research Applications
N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(piperidin-4-yl)pyridazin-3-amine
- N,6-dimethyl-N-(piperidin-4-yl)pyrimidin-4-amine
- 4-Amino-1-(piperidin-4-yl)pyridazin-3-amine
Uniqueness
N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C11H18N4 |
|---|---|
Molecular Weight |
206.29 g/mol |
IUPAC Name |
N,6-dimethyl-N-piperidin-4-ylpyridazin-3-amine |
InChI |
InChI=1S/C11H18N4/c1-9-3-4-11(14-13-9)15(2)10-5-7-12-8-6-10/h3-4,10,12H,5-8H2,1-2H3 |
InChI Key |
AJQFFJYGRYNXNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)N(C)C2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(Aminomethyl)-4-ethylcyclohexyl]ethan-1-ol](/img/structure/B15256213.png)

![4-Amino-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione](/img/structure/B15256228.png)

![2-[(1H-1,3-Benzodiazol-2-yl)methyl]-1H-1,3-benzodiazol-7-amine](/img/structure/B15256239.png)
![1-[1-(Propan-2-yl)pyrrolidin-2-yl]propan-2-amine](/img/structure/B15256247.png)
![Acetamide, N-[2-(4-amino-1-piperidinyl)ethyl]-](/img/structure/B15256264.png)


![Methyl 2-chloro-5,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B15256281.png)

![2-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-one](/img/structure/B15256304.png)

